3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid
Description
The compound 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid consists of the active pharmaceutical ingredient (API) Ruxolitinib paired with trifluoroacetic acid (TFA) as a counterion. Ruxolitinib, with the IUPAC name (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile, is a selective Janus kinase (JAK) inhibitor approved for treating myelofibrosis, polycythemia vera, and acute graft-versus-host disease . Its molecular formula is C₁₇H₁₈N₆ (MW: 306.4 g/mol), and it exhibits potent inhibition of JAK1 (IC₅₀: 3.3 ± 1.2 nM) and JAK2 (IC₅₀: 2.8 ± 1.2 nM) .
Properties
Molecular Formula |
C19H19F3N6O2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N6.C2HF3O2/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;3-2(4,5)1(6)7/h6,8-12,15H,1-5H2,(H,19,20,21);(H,6,7) |
InChI Key |
YCYDUYFWWXXNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Detailed Preparation Steps
Preparation of the Free Base
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 7H-pyrrolo[2,3-d]pyrimidine core | Starting heterocyclic precursors, cyclization reagents | Formation of pyrrolopyrimidine intermediate |
| 2 | Coupling with pyrazole ring | Pyrazole derivatives, coupling agents | Formation of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole intermediate |
| 3 | Introduction of cyclopentylpropanenitrile side chain | Cyclopentylpropanenitrile derivatives, nucleophilic substitution | Formation of target free base compound |
Salt Formation with 2,2,2-Trifluoroacetic Acid
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 4 | Dissolution of free base in suitable solvent (e.g., ethanol, isopropanol) | Free base, solvent | Homogeneous solution |
| 5 | Addition of 2,2,2-trifluoroacetic acid | Trifluoroacetic acid, controlled temperature | Formation of trifluoroacetate salt |
| 6 | Crystallization | Cooling or anti-solvent addition | Isolation of crystalline salt form |
- The salt formation improves solubility and stability.
- Crystallization conditions are optimized to yield polymorphs with desirable pharmaceutical properties.
Analytical Data and Polymorph Characterization
Physicochemical Properties
| Property | Value / Description |
|---|---|
| Melting Point | Varies with polymorph; typically 120-140 °C for trifluoroacetate salt |
| Solubility | Enhanced in aqueous and organic solvents upon salt formation |
| Stability | Improved thermal and chemical stability in salt form |
Solid-State Characterization Techniques
- X-ray Powder Diffraction : Used to identify crystalline polymorphs and confirm salt formation.
- Solid-State Nuclear Magnetic Resonance : Provides molecular-level insight into the solid form.
- Thermoanalytical Methods (DSC, TGA) : Assess melting points and thermal stability.
- Raman Spectroscopy : Differentiates polymorphs and solvates.
Metabolite and Derivative Considerations
- Hydroxyl, keto, and glucuronide derivatives of the compound have been described, indicating metabolic pathways and potential for further functionalization.
- These derivatives are prepared by selective oxidation or hydroxylation of the cyclopentyl ring or the pyrazolyl moiety.
- Preparation methods for these derivatives involve enzymatic or chemical oxidation steps, which are beyond the scope of the base compound synthesis but relevant for drug metabolism studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, phosphoric acid, fumaric acid, and L-tartaric acid . The major products formed from these reactions are different crystalline forms of the compound, which are used in pharmaceutically acceptable compositions .
Scientific Research Applications
It appears you're asking for information on the applications of a specific chemical compound. However, the search results primarily discuss crystalline forms and salts of (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile, also known as ruxolitinib, and not specifically the trifluoroacetic acid salt .
Here's what the search results indicate about ruxolitinib and related compounds:
Ruxolitinib Overview
- Ruxolitinib is a compound with selective inhibitory activity against Janus Associated Kinase 1 (JAK1) and Janus Associated Kinase 2 (JAK2) enzymes .
- It is used to treat intermediate or high-risk myelofibrosis, a type of bone marrow cancer .
- JAK1 and JAK2 are non-receptor tyrosine kinases that mediate signals via the JAK-STAT pathway, which is important in controlling cell growth and immune response .
Crystalline Forms and Salts
- The research focuses on crystalline forms of (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile salts, specifically hydrobromic acid salts .
- The described crystalline form has a specific X-ray powder diffraction pattern with characteristic peaks at about 4.3; 14.8; 18.9; 20.3; 22.5 and 25.6 ± 0.2° 2-theta .
- The solid forms are characterized by X-ray powder diffraction pattern (XRPD) and differential scanning calorimetry (DSC) curve .
- Variations in the crystal structure of ruxolitinib salts can affect dissolution rate, manufacturability, and stability of the drug product .
- Developing new solid forms of ruxolitinib salts can improve bioavailability and stability .
- The goal is to find novel crystalline salts suitable for oral administration that meet pharmaceutical requirements .
Mechanism of Action
The mechanism of action of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves the selective inhibition of JAK1 and JAK2 enzymes . These enzymes play a crucial role in the signaling pathways that regulate various cellular processes, including growth, differentiation, and immune responses. By inhibiting these enzymes, the compound can effectively reduce the abnormal proliferation of cells in myelofibrosis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Enantiomeric and Stereochemical Variants
- (3S)-Enantiomer (ent-Ruxolitinib) :
The (3S)-stereoisomer of Ruxolitinib is structurally identical but exhibits reversed chirality at the cyclopentyl-bearing carbon. This enantiomer demonstrates distinct binding kinetics due to altered steric interactions with JAK kinases. While Ruxolitinib ((3R)-form) is clinically approved, the (3S)-variant is primarily used in research to study enantioselective inhibition .
Functionalized Derivatives
(3S)-3-Cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile :
This derivative includes a trimethylsilyl ethoxymethyl (SEM) protecting group on the pyrrolopyrimidine moiety. The SEM group enhances synthetic yield during intermediate steps but is typically removed in the final API. The molecular weight increases to 436.6 g/mol (vs. 306.4 g/mol for Ruxolitinib), reducing bioavailability .3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-oxocyclopentyl)propanenitrile :
Substitution of the cyclopentyl group with a 3-oxocyclopentyl ring introduces a ketone functionality. This modification alters lipophilicity (LogP: ~2.5 vs. 2.54 for Ruxolitinib) and may affect blood-brain barrier penetration .
JAK Inhibitors with Divergent Scaffolds
{3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-ethylsulfonyl-azetidine-3-yl}-acetonitrile dichloroacetate :
This compound replaces the cyclopentyl group with an azetidine ring and includes a dichloroacetate counterion. It shows selective inhibition of JAK3 (vs. JAK1/2 for Ruxolitinib), making it a candidate for autoimmune diseases like rheumatoid arthritis. Its molecular weight (~450 g/mol ) and polar surface area (PSA) differ significantly from Ruxolitinib .KEV (C₁₉H₁₇ClN₆O₂) :
A pyrazolo-pyridine carboxamide inhibitor with higher molecular weight (396.8 g/mol) and JAK1 selectivity (IC₅₀: 86.9 nM). Unlike Ruxolitinib, KEV lacks a pyrrolopyrimidine core, resulting in reduced dual JAK1/JAK2 potency .
Salt Forms and Counterions
- Ruxolitinib Phosphate :
A phosphate salt formulation (MW: 404.36 g/mol) with improved aqueous solubility (Water: <1 mg/mL for free base vs. enhanced solubility for salt forms). The phosphate group increases acidity (pKa ~2.5), influencing gastrointestinal absorption . - Dichloroacetate Salt :
Used in azetidine derivatives, this counterion may enhance metabolic stability but introduces toxicity risks associated with dichloroacetate .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Key Findings and Implications
- Stereochemistry Matters : The (3R)-configuration of Ruxolitinib is critical for JAK1/2 inhibition, as enantiomers exhibit divergent binding affinities .
- Salt Forms Influence Solubility : TFA and phosphate salts address the poor aqueous solubility of the free base, though counterion choice affects toxicity and formulation .
- Structural Modifications Alter Selectivity : Introducing azetidine or oxocyclopentyl groups shifts kinase selectivity (e.g., JAK3 vs. JAK1/2), enabling tailored therapeutic applications .
Ruxolitinib’s dominance in myelofibrosis treatment underscores the importance of its pyrrolopyrimidine-pyrazole scaffold. However, derivatives and analogs provide avenues for targeting niche indications or improving pharmacokinetics.
Biological Activity
The compound 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile; 2,2,2-trifluoroacetic acid , also known as Ruxolitinib , is a notable pyrrolopyrimidine derivative with significant biological activity. This article provides an in-depth analysis of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ruxolitinib has the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C17H18N6 |
| Molecular Weight | 306.365 Da |
| CAS Number | 941685-37-6 |
The compound features a cyclopentyl group attached to a pyrrolopyrimidine core, which is critical for its biological activity.
Ruxolitinib primarily acts as a selective inhibitor of Janus kinases (JAK1 and JAK2). By inhibiting these kinases, Ruxolitinib disrupts the signaling pathways that lead to inflammation and cell proliferation. This mechanism is particularly beneficial in treating various hematological malignancies and inflammatory diseases.
Pharmacological Effects
-
Anti-Cancer Activity
- Ruxolitinib has demonstrated efficacy in treating myelofibrosis and polycythemia vera. Clinical trials have shown significant improvements in spleen size and symptom relief in patients with these conditions.
- The compound's ability to inhibit JAK2 has been linked to reduced proliferation of malignant cells.
-
Anti-Inflammatory Effects
- In addition to its anti-cancer properties, Ruxolitinib exhibits anti-inflammatory effects by inhibiting cytokine signaling pathways. This makes it a candidate for conditions like rheumatoid arthritis and psoriasis.
In Vitro Studies
Recent studies have evaluated the cytotoxicity of Ruxolitinib against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results indicate that Ruxolitinib has potent cytotoxic effects against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cells, demonstrating its potential as an anti-cancer agent .
Case Studies
- Clinical Trials in Myelofibrosis
- Polycythemia Vera Management
Safety and Toxicology
Ruxolitinib is generally well-tolerated; however, potential side effects include:
- Anemia
- Thrombocytopenia
- Increased risk of infections
Monitoring blood counts during treatment is essential to manage these risks effectively.
Q & A
Q. What are the recommended synthetic routes for preparing 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile?
Methodological Answer: The compound is synthesized via multi-step reactions involving pyrrolo[2,3-d]pyrimidine and cyclopentyl intermediates. Key steps include:
- Coupling reactions : Use of diazomethane and triethylamine in dichloromethane to functionalize pyrazole intermediates at low temperatures (–20°C to –15°C) for 40–48 hours .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from methanol or 2-propanol to isolate the final product .
- Critical Note : Ensure rigorous control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like sulfonated pyrrole derivatives .
Q. How should researchers handle safety and stability concerns for this compound?
Methodological Answer:
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture due to the trifluoroacetic acid counterion’s hygroscopicity .
- Safety Protocols : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames). Use fume hoods during synthesis due to volatile intermediates like diazomethane .
- Waste Disposal : Neutralize acidic residues with 5% NaOH before disposal .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to verify cyclopentyl, pyrazole, and pyrrolopyrimidine moieties. Look for characteristic shifts:
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H] ~458.2 Da) .
- X-ray Crystallography : For resolving stereochemistry, though crystallization may require methanol/2-propanol systems .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates like 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of boronic esters to pyrimidine rings .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) for regioselectivity. DMF improves solubility but may increase side reactions .
- Yield Data : Under optimized conditions (DMF, 80°C, 12 hr), yields reach 65–70% .
Q. How to address contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability : Assess liver microsomal stability (e.g., rat S9 fractions) to identify rapid degradation pathways. The trifluoroacetic acid group may enhance solubility but reduce metabolic half-life .
- Structural Analogues : Compare with derivatives lacking the cyclopentyl group (e.g., 3-azetidineacetonitrile derivatives) to isolate pharmacophore contributions .
- Dose Adjustments : Use pharmacokinetic modeling to reconcile in vitro IC values (nM range) with in vivo efficacy (mg/kg dosing) .
Q. What strategies are effective for resolving low solubility in aqueous buffers?
Methodological Answer:
- Counterion Exchange : Replace trifluoroacetic acid with hydrochloride or citrate to improve solubility .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for cellular assays. For in vivo studies, employ cyclodextrin-based formulations .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the pyrrolopyrimidine nitrogen .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Core Modifications :
Modification Site Example Derivative Biological Impact Cyclopentyl ring 3-cyclohexyl analog Reduced kinase inhibition Pyrazole position 1,5-diphenyl substitution Enhanced selectivity -
Assay Selection : Use kinase panels (e.g., EGFR, JAK2) and apoptosis assays (Annexin V/PI staining) to quantify functional effects .
Q. What computational methods predict binding modes with kinase targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2’s DFG motif). The pyrazole moiety shows hydrogen bonding with hinge regions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the pyrrolopyrimidine group in hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
